ACTH (4-9)

Overview

Description

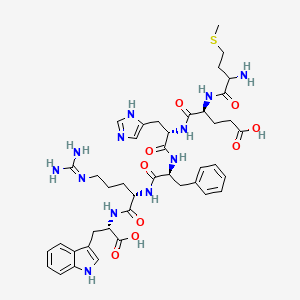

ACTH (4-9) is a synthetic hexapeptide fragment derived from the adrenocorticotropic hormone (ACTH), corresponding to amino acids 4–9 of the full-length ACTH sequence. Its chemical structure is H-Met-Glu-His-Phe-Arg-Trp-OH (MEHFRW), with a molecular formula of C₄₂H₅₆N₁₂O₉S and a molecular weight of 904.4 Da . This peptide is primarily used in neuroscience research to investigate its neurotrophic and behavioral effects, such as modulating learning and memory in rodent models . It is synthesized artificially, with purity levels typically ≥95%, and stored at –20°C to –80°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adrenocorticotropic hormone (4-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (4-9) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Adrenocorticotropic hormone (4-9) can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Protected amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

ACTH (4-9) is a synthetic analog of the adrenocorticotrophic hormone (ACTH). Research suggests it has several potential applications, particularly related to neurological and behavioral conditions.

Neurological Applications:

- Demyelinating Syndromes: ACTH (4-9) analog (Org 2766) has shown promise in treating experimental allergic neuritis (EAN), an animal model for Guillain-Barré syndrome (GBS), a human demyelinating disease. Treatment with the ACTH (4-9) analog suppressed neurological symptoms and improved motor performance in animals with EAN. Histological examination revealed more myelinated fibers in the sural nerve of treated animals compared to those treated with saline, suggesting a protective effect on nerve fibers .

- Brain Damage Recovery: Studies on rats with brain lesions have indicated that chronic administration of ACTH (4-9) analog (Org2766) can improve behavioral performance . This suggests that the peptide may have neuroprotective properties or induce changes in attention that contribute to functional recovery after brain damage .

Psychiatric and Behavioral Applications:

- Attention Deficit Disorder: A study comparing ACTH (4-9) analog, methylphenidate, and placebo in children with attention deficit disorder found that methylphenidate led to significantly greater vasomotor reactivity, behavioral improvement, and learning receptivity compared to ACTH (4-9) analog or placebo .

- Autism: In a double-blind, placebo-controlled crossover trial, autistic children treated with the neuropeptide ORG 2766 (a synthetic analog of ACTH 4-9) showed increased social interaction with a familiar experimenter . Specifically, gaze and smile behaviors between the child and experimenter displayed stronger temporal connections after treatment with ORG 2766 .

- Modulation of Behavioral Changes: The ACTH(4–9) analog can strongly suppress NMDA-induced enhanced locomotor activity and normalize the pattern of exploratory behavior .

Other potential applications:

Mechanism of Action

Adrenocorticotropic hormone (4-9) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the synthesis and release of glucocorticoids, such as cortisol, from the adrenal glands. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ACTH (4-9) shares structural homology with other ACTH fragments and analogs. Key comparisons include:

ACTH (1-24)

- Structure: A longer fragment (24 amino acids) retaining the full bioactive sequence of ACTH.

- Function: Binds to melanocortin receptors (MC2R) to stimulate cortisol release, unlike ACTH (4-9), which lacks this endocrine activity .

- Modifications : Synthetic analogs of ACTH (1-24) often include alkyl or aryl groups at specific residues to enhance stability or receptor affinity, whereas ACTH (4-9) focuses on neurotrophic effects .

Tyr-ACTH (4-9)

- Structure : ACTH (4-9) with a tyrosine residue added to the N-terminus (Y-MEHFRW ).

- Function : Enhances behavioral studies in rats, particularly in reversing learning deficits, likely due to improved blood-brain barrier penetration compared to unmodified ACTH (4-9) .

[MET(O)⁴, D-Lys⁸, Phe⁹]-ACTH (4-9)

- Structure : Modified with oxidized methionine (MET(O)), D-lysine, and phenylalanine substitutions.

- Function : Increased resistance to enzymatic degradation, prolonging its half-life in vivo compared to the native fragment .

Comparison with Functionally Similar Compounds

ORG2766 (ACTH (4-9) Analog)

- Structure: A stabilized analog with substitutions (e.g., D-amino acids) to resist proteolysis .

- Function: Promotes axonal regeneration in peripheral nerve crush models (e.g., rat sciatic nerve) . Demonstrates neuroprotection against cisplatin-induced toxicity, while ACTH (4-9) lacks this property .

ACTH (11-24)

- Structure : A C-terminal fragment (residues 11–24) of ACTH.

- Function : Acts as a competitive antagonist at ACTH receptors, contrasting with ACTH (4-9)’s agonist-like neurotrophic activity .

Research Findings and Clinical Relevance

- Neuroregeneration : ORG2766 accelerates functional recovery in rat sciatic nerve crush models but fails to promote structural nerve repair, highlighting a gap between functional and anatomical outcomes .

- Behavioral Effects : Tyr-ACTH (4-9) reverses learning deficits in rats, supporting its role in cognitive research .

Biological Activity

Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily responsible for stimulating the adrenal cortex to release cortisol. The fragment ACTH (4-9), also known as the ACTH(4-9) analog, has garnered attention for its biological activities, particularly in neuropharmacology and endocrinology. This article delves into the biological activity of ACTH (4-9), summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

Biological Activity of ACTH (4-9)

Mechanism of Action:

ACTH (4-9) exerts its effects through various mechanisms, including modulation of neurotransmitter levels and influence on behavioral responses. Research indicates that this peptide fragment can cross the blood-brain barrier, allowing it to affect central nervous system functions.

Behavioral Effects

- Modulation of Social Behavior:

- Impact on Attention Deficit Disorder:

Neuroprotective Properties

Research has shown that ACTH (4-9) possesses neuroprotective properties. In aged and brain-lesioned rats, chronic administration of Org2766 led to significant improvements in behavioral outcomes, including reduced anxiety-like behaviors and enhanced cognitive function .

Case Studies

Case Study 1: Ectopic ACTH Syndrome

A 65-year-old female patient diagnosed with ectopic ACTH syndrome exhibited elevated plasma ACTH levels. The treatment with dopamine agonists effectively controlled hypercortisolemia, indicating a complex interaction between ACTH secretion and other hormonal pathways .

Case Study 2: Clinical Trial on Attention Deficit Disorder

In a randomized controlled trial involving 30 children, the administration of the ACTH (4-9) analog resulted in marked improvements in attention metrics compared to placebo. This study highlights the potential for ACTH fragments in treating attention-related disorders .

Dose-Response Analysis

A dose-response analysis indicated that administration of ACTH (4-9) at varying dosages significantly altered behavioral outcomes in experimental models:

| Dose (nmol/kg) | Behavioral Effect |

|---|---|

| 20 | Significant decrease in spontaneous nystagmus |

| 40 | No significant effect observed |

This table illustrates the nuanced effects of different dosages of ACTH (4-9), underscoring the importance of dosage in therapeutic applications .

Diagnostic Utility

ACTH levels are critical for diagnosing conditions like Cushing's syndrome. A study evaluated diagnostic tests for ACTH-dependent Cushing's syndrome, revealing that plasma ACTH responses to stimulation tests could effectively differentiate between Cushing's disease and ectopic sources of ACTH secretion. The combination of low-dose dexamethasone suppression tests and corticotropin-releasing hormone tests showed high sensitivity and specificity for diagnosing these conditions .

Q & A

Q. What experimental models are most appropriate for investigating the neuroprotective mechanisms of ACTH (4-9)?

Basic Research Question

Methodological Answer:

In vitro models (e.g., neuronal cell cultures under oxidative stress) and in vivo models (e.g., rodent studies with induced ischemic injury) are commonly used. Key considerations include:

- Control variables : Ensure consistency in cell viability assays or lesion size measurements .

- Dose-response curves : Validate efficacy thresholds using incremental dosing regimens .

- Endpoint selection : Use biomarkers like BDNF levels or synaptic density quantified via immunohistochemistry .

Q. How can researchers optimize dosing protocols for ACTH (4-9) in preclinical studies to minimize variability?

Advanced Research Question

Methodological Answer:

Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for interspecies differences:

- Temporal sampling : Collect plasma and cerebrospinal fluid at staggered intervals to assess bioavailability .

- Statistical tools : Use mixed-effects models to adjust for individual metabolic variability .

- Reproducibility : Cross-validate results in multiple animal strains (e.g., Sprague-Dawley vs. Wistar rats) .

Q. What strategies resolve contradictions in reported pharmacokinetic data for ACTH (4-9) across studies?

Advanced Research Question

Methodological Answer:

- Meta-analysis : Pool data from peer-reviewed studies to identify confounding variables (e.g., administration routes or assay sensitivity) .

- Replication studies : Standardize protocols (e.g., subcutaneous vs. intravenous delivery) and use mass spectrometry for precise peptide quantification .

- Evaluate methodological bias : Compare studies using the STREGA guidelines for peptide research .

Q. Which statistical approaches are robust for analyzing ACTH (4-9)'s effects on behavioral outcomes in rodent models?

Basic Research Question

Methodological Answer:

- Non-parametric tests : Use Mann-Whitney U tests for skewed data (e.g., Morris water maze latency times) .

- Longitudinal analysis : Apply repeated-measures ANOVA to track recovery post-injury .

- Power analysis : Predefine sample sizes to ensure adequate detection of effect sizes (α = 0.05, β = 0.2) .

Q. How can researchers ensure reproducibility in ACTH (4-9) studies given variability in peptide synthesis methods?

Advanced Research Question

Methodological Answer:

- Batch validation : Require HPLC purity certificates (>95%) and MALDI-TOF mass confirmation from suppliers .

- Cross-model validation : Replicate findings in both cell-based and animal models .

- Open protocols : Publish synthesis details (e.g., solid-phase peptide synthesis conditions) in repositories like Protocols.io .

Q. What experimental controls are critical when studying ACTH (4-9)'s interaction with melanocortin receptors?

Basic Research Question

Methodological Answer:

- Negative controls : Use receptor knockout models or competitive antagonists (e.g., SHU9119) to confirm specificity .

- Positive controls : Include known ligands (e.g., α-MSH) to benchmark receptor activation .

- Blinding : Mask treatment groups during data collection to reduce observer bias .

Q. How can multi-omics approaches enhance understanding of ACTH (4-9)'s molecular pathways?

Advanced Research Question

Methodological Answer:

- Transcriptomics : Pair RNA-seq with ACTH (4-9) treatment to identify differentially expressed genes (e.g., CREB targets) .

- Proteomics : Use SILAC labeling to quantify changes in synaptic proteins .

- Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics datasets .

Q. What methodologies validate ACTH (4-9) as a biomarker for cognitive recovery in traumatic brain injury?

Advanced Research Question

Methodological Answer:

- Longitudinal sampling : Measure ACTH (4-9) levels in serum and correlate with neuropsychological assessments (e.g., Glasgow Outcome Scale) .

- Machine learning : Train classifiers on biomarker panels to predict recovery trajectories .

- Confounding adjustment : Control for variables like age, injury severity, and comorbidities using multivariate regression .

Q. What challenges arise when integrating ACTH (4-9) into multi-target therapies for neurodegenerative diseases?

Advanced Research Question

Methodological Answer:

- Drug interactions : Screen for interference with co-administered agents (e.g., memantine) using isobolographic analysis .

- Temporal optimization : Use staggered dosing to avoid receptor desensitization .

- Ethical frameworks : Follow CONSORT guidelines for clinical trial design .

Q. How can in silico modeling improve the design of ACTH (4-9) analogs with enhanced blood-brain barrier penetration?

Advanced Research Question

Methodological Answer:

Properties

IUPAC Name |

(4S)-4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28?,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUQWSRYSHBBDD-DYXFYOPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N12O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56236-83-0 | |

| Record name | Acth (4-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056236830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.